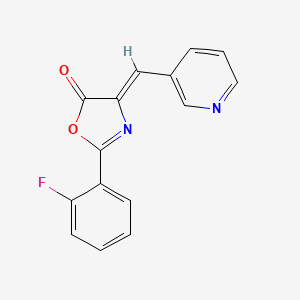![molecular formula C17H23N3O6 B5459433 N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate, also known as SMI-4a, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is known to play a critical role in cell growth, differentiation, and survival. In
作用机制
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate binds to the catalytic subunit of PP2A and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which in turn activates various signaling pathways that induce apoptosis and inhibit cell proliferation. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce the degradation of the regulatory subunit of PP2A, which further enhances its inhibitory effect on PP2A activity.
Biochemical and Physiological Effects
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to inhibit the growth of cancer cells in animal models, suggesting its potential use in cancer therapy.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate is a potent and selective inhibitor of PP2A, making it an ideal compound for scientific research. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been optimized to produce high yields and purity, which is essential for reproducible experiments. However, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Moreover, the potential off-target effects of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate should be carefully considered when interpreting experimental results.
未来方向
Further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate and its potential use in cancer therapy. Moreover, the development of more potent and selective inhibitors of PP2A is needed to improve the efficacy and specificity of this class of compounds. In addition, the potential use of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate in combination with other cancer therapies should be explored, including immunotherapy and targeted therapy. Finally, the potential use of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate in other diseases, such as neurodegenerative disorders, should be investigated.
Conclusion
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate is a small molecule inhibitor that has shown promising results in cancer research. Its ability to inhibit PP2A, a critical enzyme in cell growth and survival, makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential use in combination therapy. The development of more potent and selective inhibitors of PP2A is also needed to improve the efficacy and specificity of this class of compounds.
合成方法
The synthesis of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate involves a multi-step process that starts with the reaction of isonicotinic acid with 3-(4-morpholinyl)propylamine to form N-(3-pyridyl)propylamine. This intermediate is then reacted with isobutyl chloroformate to form N-(3-pyridyl)propyl carbamate, which is then reacted with 2-butenedioic anhydride to form N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate. The synthesis of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
科学研究应用
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been extensively studied for its potential use in cancer therapy. PP2A is known to play a critical role in regulating the activity of various signaling pathways that are dysregulated in cancer cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting PP2A, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C4H4O4/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16;5-3(6)1-2-4(7)8/h2-3,5-6H,1,4,7-11H2,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOKBWJPOXXEF-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)
![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
![N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5459389.png)
![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)

![(2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5459446.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5459453.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide](/img/structure/B5459464.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)